

# An In-depth Technical Guide to (1R)-1-Phenylethanolamine

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## Compound of Interest

Compound Name: (1R)-1-phenylethanolamine

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**(1R)-1-Phenylethanolamine**, a chiral amine of significant interest in organic synthesis and drug development, serves as a crucial building block and resolving agent. This guide provides a comprehensive overview of its structure, properties, and key experimental methodologies for its resolution, tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and IUPAC Nomenclature

**(1R)-1-Phenylethanolamine** is the (R)-enantiomer of 1-phenylethanolamine.<sup>[1][2][3]</sup> Its structure consists of a phenyl group and an amino group attached to the same chiral carbon atom of an ethyl chain.<sup>[4]</sup>

- IUPAC Name: (1R)-1-phenylethanol-1-amine<sup>[1][3][5][6][7]</sup>
- Synonyms: (R)-(+)-1-Phenylethylamine, (R)-(+)- $\alpha$ -Methylbenzylamine, D- $\alpha$ -Methylbenzylamine<sup>[1][5]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>N<sup>[5][7][8][9]</sup>
- CAS Number: 3886-69-9<sup>[1][5][8][9]</sup>

The chiral center at the first carbon of the ethyl chain gives rise to two enantiomers: **(1R)-1-phenylethanolamine** and (1S)-1-phenylethanolamine.<sup>[1][2]</sup>

## Physicochemical Properties

The quantitative physicochemical properties of **(1R)-1-phenylethylamine** are summarized in the table below, providing a comparative overview of its key characteristics.

Property	Value
Molecular Weight	121.18 g/mol [1][5][7][9]
Appearance	Colorless to light yellow liquid[4][5]
Melting Point	-10 °C[4][5][9]
Boiling Point	187-189 °C[5]
Density	0.952 g/mL at 20 °C[5]
Refractive Index	n <sub>20/D</sub> 1.526 (lit.)[5]
Specific Rotation (α)	+40° (neat)[5][8]
Water Solubility	40 g/L (20 °C)[4][5][8]
Flash Point	175 °F (79.4 °C)[5][8]
Vapor Pressure	0.5 mm Hg (20 °C)[4][5][8]

## Experimental Protocols: Chiral Resolution

The separation of racemic 1-phenylethylamine is a common and critical procedure to obtain the enantiomerically pure **(1R)-1-phenylethylamine**. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Protocol: Resolution of (R,S)-1-Phenylethylamine using (2R,3R)-Tartaric Acid

This protocol is adapted from established methods for the resolution of chiral amines.[10]

Materials:

- Racemic (R,S)-1-phenylethylamine

- (2R,3R)-Tartaric acid
- Methanol
- 50% aqueous Sodium Hydroxide (NaOH)
- Diethyl ether
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- pH paper
- Separatory funnel, beakers, flasks, and standard laboratory glassware

Procedure:

- Diastereomeric Salt Formation:
  - Dissolve an equivalent amount of (2R,3R)-tartaric acid in hot methanol.
  - To this solution, add a hot methanolic solution of racemic (R,S)-1-phenylethylamine.
  - Allow the mixture to cool slowly to room temperature. The less soluble (S)-amine-(R,R)-tartrate complex will preferentially crystallize out of the solution.[\[10\]](#)
- Isolation of the (R)-Enriched Filtrate:
  - Filter the crystalline (S)-amine-(R,R)-tartrate complex. The filtrate will be enriched with the more soluble (R)-amine-(R,R)-tartrate diastereomer.
- Liberation of **(1R)-1-Phenylethanamine**:
  - Take the filtrate from the previous step and remove the methanol using a rotary evaporator.
  - Dissolve the resulting residue in approximately 50 mL of water.
  - Add approximately 4.5 mL of 50% aqueous NaOH solution to the aqueous solution. Ensure the solution is basic by testing with pH paper.[\[10\]](#) This step neutralizes the tartaric

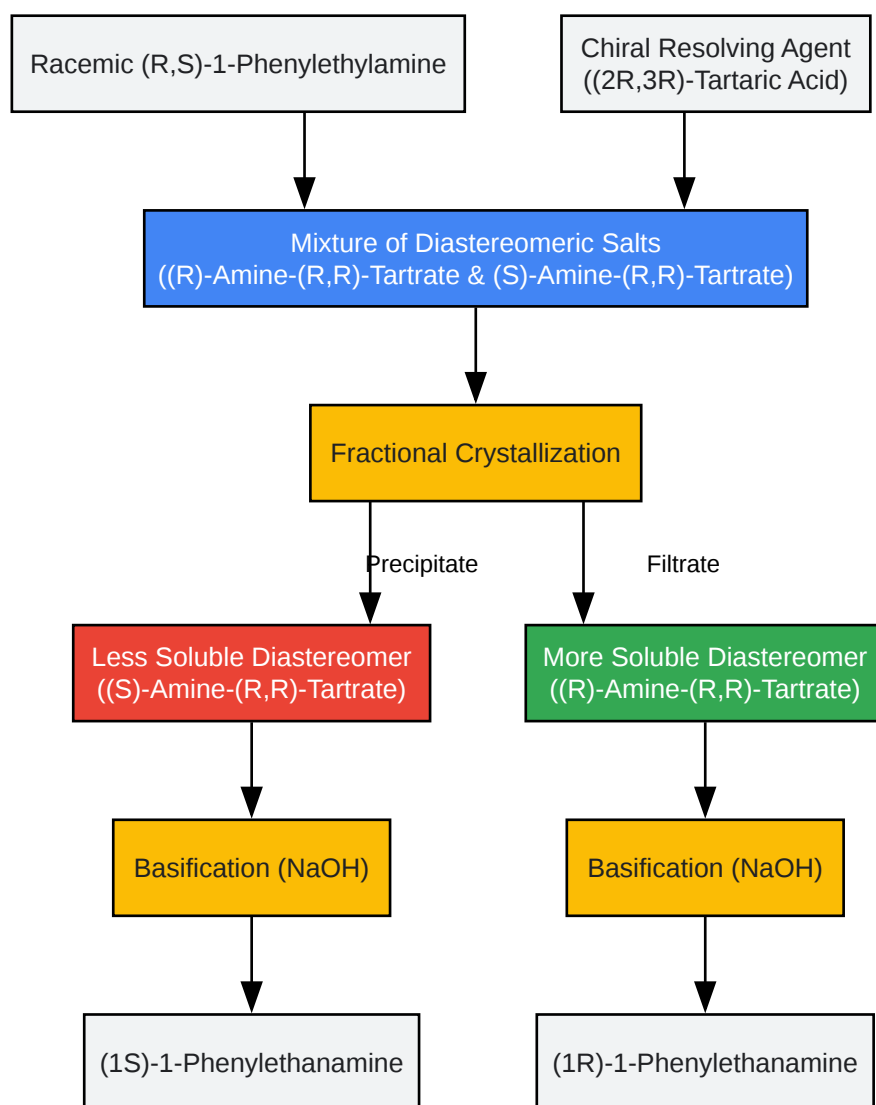
acid and liberates the free amine.

- Extraction:
  - Transfer the basic aqueous solution to a separatory funnel.
  - Add 30 mL of diethyl ether and mix the two layers thoroughly.
  - Separate the layers and collect the ether layer.
  - Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.  
[10]
  - Combine the two ether extracts.
- Drying and Solvent Removal:
  - Dry the combined ether extracts over anhydrous  $\text{Na}_2\text{SO}_4$  for a few minutes.[10]
  - Decant the dried ether solution into a round-bottom flask.
  - Remove the diethyl ether using a rotary evaporator to yield the **(1R)-1-phenylethanamine** as an oily residue.[10]
- Purity Analysis:
  - The enantiomeric purity of the obtained **(1R)-1-phenylethanamine** can be determined by measuring its optical rotation using a polarimeter.[10]

## Visualized Workflow and Pathways

### Logical Workflow for Chiral Resolution

The following diagram illustrates the logical workflow for the classical resolution of racemic 1-phenylethanamine into its constituent enantiomers.



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Caption: Workflow for the chiral resolution of 1-phenylethylamine.

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